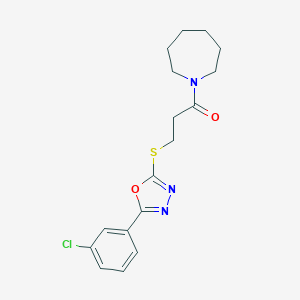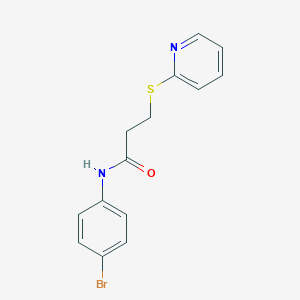![molecular formula C15H18N2O2S B285602 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B285602.png)
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one, also known as DMOSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOSB is a member of the oxadiazole family, which is a class of heterocyclic compounds that have been widely studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has also been shown to inhibit the activity of certain protein kinases, which are enzymes that play a key role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In animal studies, 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has been shown to exhibit potent anti-inflammatory and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has several advantages as a research tool, including its high purity, high yield, and potent biological activities. However, there are also some limitations to using 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one in lab experiments. One limitation is that 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one is a relatively complex molecule, which can make it difficult to synthesize and purify. Another limitation is that 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.
Orientations Futures
There are several future directions for research on 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one. One area of interest is the development of 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the potential toxicity and pharmacokinetics of 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one in vivo, which could inform its potential use as a therapeutic agent.
Méthodes De Synthèse
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one can be synthesized through a multi-step process that involves the reaction of 2-methylbenzonitrile with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2-butanone to form 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one. The synthesis of 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic activities. 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3,3-dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one |
InChI |
InChI=1S/C15H18N2O2S/c1-10-7-5-6-8-11(10)13-16-17-14(19-13)20-9-12(18)15(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
AHQFJZFOYWSVCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C(C)(C)C |
SMILES canonique |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)



![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide](/img/structure/B285538.png)